Cas no 5367-58-8 (5-Nitro-2-(piperidin-1-yl)aniline)

5-Nitro-2-(piperidin-1-yl)aniline structure
5367-58-8 structure
Product name:5-Nitro-2-(piperidin-1-yl)aniline
CAS No:5367-58-8
MF:C11H15N3O2
Molecular Weight:221.2557
MDL:MFCD00852821
CID:891473
PubChem ID:2760238

5-Nitro-2-(piperidin-1-yl)aniline 化学的及び物理的性質

名前と識別子

    • 5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE
    • 5-NITRO-2-PIPERIDINOANILINE
    • 5-nitro-2-piperidin-1-ylaniline
    • 5-nitro-2-(piperidin-1-yl)aniline
    • 3-Nitro-6-piperidinoaniline
    • 5-nitro-2-piperidylphenylamine
    • BAS 00553077
    • Oprea1_233449
    • SBB096155
    • 5163AE
    • 5-nitro-2-piperidin-1-ylphenylamine
    • RP12804
    • ST085800
    • AK188737
    • EU-0001833
    • SCHEMBL23043630
    • 5367-58-8
    • MFCD00852821
    • 5-NITRO-2-(PIPERIDIN-1-YL)BENZENAMINE
    • DTXSID60375069
    • J-517863
    • AKOS000637240
    • Y13585
    • CS-0155271
    • SR-01000402440-1
    • SR-01000402440
    • AD-0704
    • SB43135
    • 5-Nitro-2-(piperidin-1-yl)aniline
    • MDL: MFCD00852821
    • インチ: 1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2
    • InChIKey: DMIMWGHYIPFAIF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C([H])=C([H])C(=C(C=1[H])N([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O

計算された属性

  • 精确分子量: 221.11600
  • 同位素质量: 221.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1
  • XLogP3: 2

じっけんとくせい

  • PSA: 75.08000
  • LogP: 3.33670

5-Nitro-2-(piperidin-1-yl)aniline Security Information

  • 危害声明: H315-H319-H335
  • 储存条件:Keep in dark place,Inert atmosphere,2-8°C
  • HazardClass:IRRITANT

5-Nitro-2-(piperidin-1-yl)aniline 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-Nitro-2-(piperidin-1-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225911-1g
5-Nitro-2-(piperidin-1-yl)aniline
5367-58-8 95%
1g
¥465.00 2024-05-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N66630-250mg
5-Nitro-2-(piperidin-1-yl)aniline
5367-58-8 95%
250mg
¥171.0 2024-07-19
Ambeed
A116055-250mg
5-Nitro-2-(piperidin-1-yl)aniline
5367-58-8 95%
250mg
$14.0 2025-02-26
Chemenu
CM253491-5g
5-Nitro-2-(piperidin-1-yl)aniline
5367-58-8 95%
5g
$393 2021-08-04
Chemenu
CM253491-1g
5-Nitro-2-(piperidin-1-yl)aniline
5367-58-8 95%
1g
$112 2021-08-04
SHENG KE LU SI SHENG WU JI SHU
sc-299879-500 mg
5-Nitro-2-piperidinoaniline,
5367-58-8
500MG
¥1,098.00 2023-07-11
Fluorochem
015538-2g
5-Nitro-2-piperidin-1-ylaniline
5367-58-8 95+%
2g
£598.00 2022-03-01
Alichem
A129005616-5g
5-Nitro-2-(piperidin-1-yl)aniline
5367-58-8 95%
5g
$449.40 2023-09-01
Alichem
A129005616-25g
5-Nitro-2-(piperidin-1-yl)aniline
5367-58-8 95%
25g
$1305.60 2023-09-01
Aaron
AR00DB8Q-1g
5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE
5367-58-8 95%
1g
$106.00 2025-01-24

5-Nitro-2-(piperidin-1-yl)aniline 関連文献

  • 1. Synthesis of quinoxaline derivatives from substituted acetanilides through intramolecular quaternization reactions
    Sonia de Castro,Roberto Chicharro,Vicente J. Arán J. Chem. Soc. Perkin Trans. 1 2002 790

5-Nitro-2-(piperidin-1-yl)anilineに関する追加情報

Compound CAS No. 5367-58-8: 5-Nitro-2-(piperidin-1-yl)aniline

The compound with CAS No. 5367-58-8, commonly referred to as 5-Nitro-2-(piperidin-1-yl)aniline, is a significant organic compound in the field of chemical synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials and its influence on molecular interactions within complex systems.

The chemical structure of 5-Nitro-2-(piperidin-1-yl)aniline consists of a central aniline ring with a nitro group at the 5-position and a piperidinyl group at the 2-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it suitable for applications that require precise control over molecular behavior. The nitro group introduces electron-withdrawing effects, while the piperidinyl group contributes to the compound's ability to form hydrogen bonds, enhancing its solubility and reactivity in certain solvents.

Recent research has focused on the synthesis and characterization of 5-Nitro-2-(piperidin-1-yl)aniline using cutting-edge techniques such as microwave-assisted synthesis and green chemistry methods. These approaches have not only improved the efficiency of production but also reduced environmental impact, aligning with global sustainability goals. The compound's physical properties, including its melting point, boiling point, and solubility, have been extensively studied to optimize its performance in various applications.

In terms of applications, 5-Nitro-2-(piperidin-1-yl)aniline has shown promise in the development of high-performance polymers and coatings. Its ability to form stable bonds with other molecules makes it a valuable component in creating materials with enhanced durability and resistance to environmental factors. Additionally, this compound has been explored for its potential in drug delivery systems, where its unique properties can facilitate targeted drug release mechanisms.

Recent advancements in computational chemistry have enabled researchers to model the behavior of 5-Nitro-2-(piperidin-1-yli)aniline at the molecular level, providing deeper insights into its reactivity and stability under different conditions. These studies have revealed that the compound exhibits remarkable thermal stability, making it suitable for use in high-temperature applications such as aerospace materials and advanced electronics.

The synthesis of 5-Nitro-2-(piperidin-yli)aniline involves a multi-step process that begins with the nitration of an aniline derivative followed by nucleophilic substitution to introduce the piperidinyl group. This process requires precise control over reaction conditions, including temperature and pH levels, to ensure optimal yields and product purity. Researchers have also explored alternative synthetic pathways using catalysts derived from renewable resources, further enhancing the eco-friendliness of production methods.

One of the most exciting developments involving CAS No. 5367-yli)aniline is its integration into bio-inspired materials that mimic natural structures found in biological systems. These materials exhibit self-healing properties and adaptability under stress, opening new possibilities for their use in medical devices and wearable technology.

In conclusion, CAS No. yli)aniline stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of next-generation materials and technologies.

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Amadis Chemical Company Limited
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